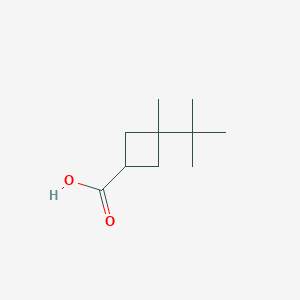

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

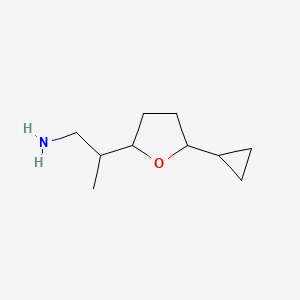

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2169509-23-1 . It has a molecular weight of 170.25 and its IUPAC name is 3-(tert-butyl)-3-methylcyclobutane-1-carboxylic acid . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is 1S/C10H18O2/c1-9(2,3)10(4)5-7(6-10)8(11)12/h7H,5-6H2,1-4H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is a powder . It has a molecular weight of 170.25 . It is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Application in Synthesis and Material Sciences

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is explored in the context of synthesizing biologically active compounds and materials science applications. In a study, this compound was used in the continuous photo flow synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative. This process involved optimizing reaction conditions and modifying the photo flow reaction system, ultimately producing a compound with high deuterium content. This synthesized product has significant applications in nonclinical and clinical pharmacokinetic studies for internal standards of drug candidate compounds (Yamashita, Nishikawa, & Kawamoto, 2019).

Reactivity Studies with Germanium(II)

The reactivity of N-Heterocyclic Carbene (NHC) complexes of GeR2, where R can be various substituents including tert-butyl, has been studied. These complexes showed interesting reactivity towards various chemicals like 2,3-dimethylbutadiene, orthoquinone, and pivalic acid, indicating potential applications in various organic reactions and material science (Rupar, Staroverov, & Baines, 2010).

Involvement in Ester and Formyl Group Reactions

A study involving methyl 3-formylcyclobutene-3-carboxylate, synthesized from commercially available cyclobutane-1,1-dicarboxylic acid, confirmed theoretical predictions about the thermodynamics of certain electrocyclic reactions. This highlights the importance of compounds like 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid in understanding and controlling such reactions (Niwayama & Houk, 1992).

Use in Synthesis of Furan Derivatives

Tert-butyl acetothioacetate, an intermediate in the synthesis of various compounds including furan derivatives, has been studied. This research offers insights into the process of synthesizing complex organic molecules where tert-butyl groups play a critical role in stabilizing reactive intermediates (Fox & Ley, 2003).

Catalysis in Ring-Closing Reactions

The compound has been investigated in the context of catalysis, particularly in asymmetric ring-closing reactions. This area of research is crucial for developing new methods in organic synthesis, where precise control over molecular architecture is required (Tsang et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-tert-butyl-3-methylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2,3)10(4)5-7(6-10)8(11)12/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSRZYYQNWQSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)

![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)

![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)

![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)

![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)